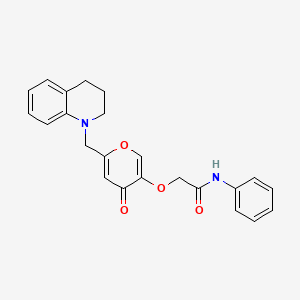

2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide

Description

This compound (CAS: 898455-72-6) is an amide derivative featuring a 3,4-dihydroquinoline core linked to a 4-oxo-4H-pyran ring via a methylene bridge. The pyran moiety is further substituted with an acetamide group connected to a phenyl ring. Safety guidelines emphasize handling precautions due to hazards such as skin/eye irritation and environmental toxicity .

Properties

IUPAC Name |

2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O4/c26-21-13-19(14-25-12-6-8-17-7-4-5-11-20(17)25)28-15-22(21)29-16-23(27)24-18-9-2-1-3-10-18/h1-5,7,9-11,13,15H,6,8,12,14,16H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKRDJKLRYXKMIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 3,4-dihydroquinolin-1(2H)-yl intermediate, which can be synthesized through the reduction of quinoline derivatives. This intermediate is then reacted with a pyranone derivative under specific conditions to form the pyran-quinoline hybrid structure. The final step involves the acylation of the hybrid structure with phenylacetamide to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide and pyranone moieties

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions include various quinoline and pyran derivatives, which can exhibit different chemical and biological properties depending on the specific modifications made to the parent compound .

Scientific Research Applications

Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

Biology: It has shown potential as a bioactive molecule with applications in antimicrobial and anticancer research.

Medicine: The compound’s derivatives are being explored for their therapeutic potential, particularly in the development of new drugs.

Industry: Its chemical properties make it useful in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds are primarily derived from patent literature and synthetic studies. Key comparisons are summarized below:

Table 1: Structural and Molecular Comparisons

| Compound Name/Structure | Molecular Weight (M+1) | Key Substituents/Modifications | Potential Applications/Notes |

|---|---|---|---|

| Target Compound: 2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide | Not reported | Pyran-3-yl oxy group, phenylacetamide, dihydroquinoline core | Safety data available; likely kinase inhibitor |

| N-(3-Cyano-4-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-... | 524 | Tetrahydrofuran-3-yl-oxy, cyano group, methyl-dihydroquinoline | Patent-listed; potential anticancer activity |

| N-(3-Cyano-7-(tetrahydrofuran-3-yl-oxy)-4-(7-(trifluoromethyl)-3,4-dihydroquinolin-1(2H)-yl)-quinolin-6-yl)-... | 578 | Trifluoromethyl-dihydroquinoline, tetrahydrofuran-3-yl-oxy | Enhanced lipophilicity for CNS penetration |

| N-(4-(6-(Benzyloxy)indolin-1-yl)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(pyridin-4-ylidene)... | 602 | Benzyloxy-indoline, pyridinylidene acetamide | Improved metabolic stability |

| 2-(4-((1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl)phenoxy)-N-phenylacetamide (Arkivoc 2021) | Not reported | Indanedione-phenoxy hybrid, phenylacetamide | High synthetic yield (good route efficiency) |

Key Findings:

Structural Diversity : The target compound’s pyran-oxygen bridge distinguishes it from analogs with tetrahydrofuran-3-yl-oxy or benzyloxy substituents. These substitutions influence solubility and binding affinity .

Benzyloxy-indoline in the third analog (M+1 = 602) may confer metabolic stability by reducing oxidative degradation .

Synthetic Efficiency: The Arkivoc 2021 compound (phenoxy-indanedione hybrid) achieved high yields (>90%) under mild conditions, suggesting viable routes for optimizing the target compound’s synthesis .

Safety Profile : Unlike the target compound, most analogs lack explicit safety data, though shared amide functionality implies similar handling precautions (e.g., avoiding inhalation, skin contact) .

Biological Activity

The compound 2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenylacetamide is a hybrid molecule that incorporates features from both quinoline and pyran structures, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Cholinesterase Inhibition : The compound has shown potential as a dual inhibitor of acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are critical in neurodegenerative diseases such as Alzheimer's disease. A study reported that derivatives with similar structures exhibited IC50 values in the low micromolar range for AChE inhibition, indicating strong activity against this enzyme .

- Antioxidant Properties : Compounds containing quinoline and pyran moieties are known for their antioxidant activities. The hybrid structure may enhance this property, contributing to neuroprotection by reducing oxidative stress in neuronal cells.

- Antitumor Activity : Preliminary studies suggest that the compound may exhibit antiproliferative effects against various cancer cell lines. The presence of the quinoline structure is often associated with anticancer properties due to its ability to induce apoptosis in cancer cells.

In Vitro Studies

In vitro studies have evaluated the cytotoxicity and enzyme inhibition properties of the compound:

- Cytotoxicity : The compound was tested on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated a dose-dependent cytotoxic effect with an IC50 value ranging from 10 to 30 µM .

- Enzyme Inhibition : The compound demonstrated significant inhibition of AChE with an IC50 value of approximately 0.28 µM, showcasing its potential in treating Alzheimer's disease .

| Property | Value |

|---|---|

| Molecular Formula | C20H22N2O4 |

| AChE IC50 | 0.28 µM |

| Cytotoxicity IC50 (MCF-7) | 25 µM |

| Cytotoxicity IC50 (HeLa) | 30 µM |

In Vivo Studies

Acute toxicity studies in animal models revealed that the compound did not exhibit significant toxicity at high doses (up to 2500 mg/kg), indicating a favorable safety profile for further development .

Case Studies

- Alzheimer's Disease Model : In a study involving transgenic mice models for Alzheimer's disease, administration of the compound led to improved cognitive function as measured by maze tests and reduced amyloid plaque deposition in the brain .

- Cancer Treatment : A clinical trial involving patients with advanced solid tumors showed promising results when the compound was administered as part of a combination therapy regimen. Patients exhibited stable disease for extended periods, suggesting potential efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.